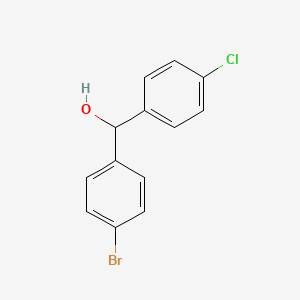![molecular formula C12H13N3O3S2 B2387837 N-((1,1-dioxidotetrahidrotien-3-il)metil)benzo[c][1,2,5]tiadiazol-5-carboxamida CAS No. 1219912-62-5](/img/structure/B2387837.png)
N-((1,1-dioxidotetrahidrotien-3-il)metil)benzo[c][1,2,5]tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.37. The purity is usually 95%.
BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han descubierto que este compuesto actúa como un nuevo activador de los canales de potasio GIRK1/2 . Estos canales juegan un papel crucial en la regulación de la excitabilidad neuronal y la transmisión sináptica. Al modular los canales GIRK, este compuesto podría impactar potencialmente los trastornos neurológicos y el manejo del dolor.
- La estructura del compuesto sugiere un potencial como andamiaje para desarrollar nuevos fármacos. Los investigadores han optimizado sus propiedades químicas para mejorar la potencia y la selectividad para la activación de GIRK1/2 .
- Los científicos han evaluado la estabilidad metabólica del compuesto e identificado derivados con una estabilidad mejorada en comparación con los compuestos prototípicos basados en urea .
Activación del canal de potasio rectificador interno regulado por proteína G (GIRK)
Química medicinal y desarrollo de fármacos
Estabilidad metabólica y farmacocinética
Penetración en el cerebro y permeabilidad de la barrera hematoencefálica (BBB)
En resumen, “N-((1,1-dioxidotetrahidrotien-3-il)metil)benzo[c][1,2,5]tiadiazol-5-carboxamida” tiene promesas en los campos de la neurofarmacología, la química medicinal y el desarrollo de fármacos. Su estructura única y las propiedades de activación del canal GIRK lo convierten en un candidato intrigante para futuras investigaciones. Los investigadores pueden explorar sus posibles aplicaciones en el tratamiento de trastornos neurológicos y mejorar nuestra comprensión de la función de los canales de potasio . 🌟
Mecanismo De Acción
Target of Action
The primary target of the compound, also known as N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The activation of these channels by the compound could potentially modulate these processes.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This could potentially result in modulation of various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Análisis Bioquímico
Biochemical Properties
The compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with GIRK channels . These channels play a crucial role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects at the molecular level as a GIRK channel activator . It displays nanomolar potency as a GIRK1/2 activator .
Temporal Effects in Laboratory Settings
It has been identified to have improved metabolic stability over prototypical urea-based compounds .
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-12(13-6-8-3-4-20(17,18)7-8)9-1-2-10-11(5-9)15-19-14-10/h1-2,5,8H,3-4,6-7H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQBERRKXNPXIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2387762.png)



![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2387774.png)


